molecular formula C26H50B2F8P2 B13388948 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate)

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate)

Katalognummer: B13388948
Molekulargewicht: 598.2 g/mol
InChI-Schlüssel: JOBMUOAMAMSRBN-UHFFFAOYSA-P
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is an organophosphorus compound with the chemical formula C26H49BF4P2. It is a white solid that is soluble in nonpolar organic solvents. This compound is known for its use as a ligand in coordination chemistry, where it forms complexes with various metals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) can be synthesized through a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) undergoes various types of chemical reactions, including:

    Coordination Reactions: It acts as a ligand, forming complexes with metals.

    Substitution Reactions: The compound can participate in substitution reactions where one ligand in a metal complex is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically metal complexes, which can be used in various catalytic processes.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic reactions. The molecular targets are typically metal ions, and the pathways involved include the formation of metal-ligand complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is unique due to its specific structure and the presence of tetrafluoroborate anions, which can influence its solubility and reactivity compared to other similar ligands.

Eigenschaften

Molekularformel

C26H50B2F8P2

Molekulargewicht

598.2 g/mol

IUPAC-Name

dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;ditetrafluoroborate

InChI

InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1/p+2

InChI-Schlüssel

JOBMUOAMAMSRBN-UHFFFAOYSA-P

Kanonische SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.